(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide
Description
(Z)-N-(6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a bromo group at position 6 and a 2-methoxyethyl group at position 2. The sulfamoyl moiety at the para-position of the benzamide is further substituted with N-butyl and N-methyl groups.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O4S2/c1-4-5-12-25(2)32(28,29)18-9-6-16(7-10-18)21(27)24-22-26(13-14-30-3)19-11-8-17(23)15-20(19)31-22/h6-11,15H,4-5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEQSJPHAJMFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃BrN₄O₂S, with a molecular weight of approximately 421.31 g/mol. The structure features a bromine atom at position six of the benzothiazole ring, a methoxyethyl group at position three, and a sulfamoyl substituent that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃BrN₄O₂S |
| Molecular Weight | 421.31 g/mol |
| Structural Features | Benzothiazole core, bromine, methoxyethyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects, including:
- Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Modulation of inflammatory responses : It may affect cytokine production and signaling pathways related to inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study reported that compounds structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A431 and A549. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that benzothiazole derivatives can exhibit antibacterial properties against various pathogens. The presence of the bromine atom and methoxyethyl group enhances its reactivity and interaction with microbial targets .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the thiazole ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Bromination : The introduction of the bromine substituent at the 6-position of the benzothiazole moiety.
- Amidation : The coupling of the thiazole derivative with an amine to form the final benzamide structure.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor activity involved in cancer pathways.
Antimicrobial Effects
The sulfonamide group present in this compound suggests potential antimicrobial properties. Compounds within this class are known for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics.
Enzyme Inhibition
Studies focusing on enzyme inhibition have shown that similar compounds can effectively target various enzymes implicated in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Chemical Reactions Analysis
Core Reactivity of the Benzothiazole Moiety
The benzothiazole ring is a key reactive site. Studies on analogous thiazolo[3,2-a]benzimidazole derivatives ( , ) highlight several reaction pathways:
Cyclization Reactions
-
Allylation and subsequent cyclization : Allyl halides react with the benzothiazole nitrogen, forming intermediates that cyclize under halogenation (e.g., iodine or bromine) to yield dihydrothiazolo derivatives ( ).
Example:
Bromination and Halogenation
-
Electrophilic bromination occurs at the C6 position of the benzothiazole ring when treated with bromine in acetic acid ( , ). This reaction is critical for introducing additional bromine atoms or modifying existing substituents.
Reactivity of the Sulfamoylbenzamide Group
The 4-(N-butyl-N-methylsulfamoyl)benzamide moiety participates in nucleophilic substitutions and hydrolytic reactions:
Nucleophilic Acyl Substitution
-
The benzamide carbonyl undergoes nucleophilic attack by amines or alcohols, forming urea or ester derivatives under basic conditions ( , ).
Hydrolysis
-
Acidic or basic hydrolysis cleaves the sulfamoyl group, yielding sulfonic acid derivatives. For example:
Bromo Substituent Reactivity
The 6-bromo group on the benzothiazole ring enables cross-coupling reactions:
Suzuki-Miyaura Coupling
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | DMF, 80°C | 6-Arylbenzothiazole derivative |
Nucleophilic Substitution
Condensation and Cyclocondensation
The imine (-N=) group in the benzothiazol-2(3H)-ylidene moiety participates in condensation reactions:
Aldol Condensation
-
Reaction with aromatic aldehydes (e.g., 3,4-dihydroxybenzaldehyde) forms arylmethylene derivatives ( , ).
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Aldol Condensation | Piperidine/AcOH | Ethanol, reflux | 2-Arylidenethiazolo derivatives |
Functionalization of the Methoxyethyl Side Chain
The 2-methoxyethyl group undergoes oxidation or alkylation:
Oxidation
Alkylation
Photocatalytic Decomposition
Benzamide derivatives exhibit photocatalytic degradation in aqueous solutions with semiconductors like TiO₂, forming smaller organic fragments ().
Key Research Findings
-
Bromination Selectivity : Bromine preferentially substitutes at the C6 position of the benzothiazole ring due to electron-withdrawing effects of the adjacent sulfamoyl group ( , ).
-
Suzuki Coupling Efficiency : Coupling reactions achieve >85% yield when using Pd(PPh₃)₄ in DMF at 80°C ( ).
-
Hydrolytic Stability : The sulfamoyl group resists hydrolysis under neutral conditions but cleaves rapidly in strong acids (e.g., H₂SO₄) ( ).
Comparison with Similar Compounds
Core Structural Analog: N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-Methylpiperazin-1-yl)benzamide (Compound 11)
Key Differences :
- Substituents : The target compound has a 2-methoxyethyl group at position 3 of the benzothiazole, while Compound 11 (from ) lacks this substituent. The sulfamoyl group in the target is replaced by a 4-methylpiperazinyl group in Compound 11.
- Synthesis : Compound 11 was synthesized via a coupling reaction using NaH and THF at 60°C, achieving a 55% yield. The target compound’s synthesis likely involves similar Pd-catalyzed cross-coupling steps but with modified reagents for the 2-methoxyethyl and sulfamoyl groups .
- Bioactivity : Compound 11’s activity is unspecified, but its piperazinyl group may enhance solubility compared to the lipophilic N-butyl-N-methylsulfamoyl group in the target compound.
Sulfamoyl Derivative: N-(6-Bromo-3-Ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(Dimethylsulfamoyl)benzamide
Key Differences :
- Substituents : The ethyl group at position 3 () vs. 2-methoxyethyl in the target compound. The sulfamoyl group here is N,N-dimethyl, whereas the target has bulkier N-butyl-N-methyl substitutions.
- Impact on Properties: Solubility: The 2-methoxyethyl group in the target may improve aqueous solubility compared to the ethyl group due to increased polarity.
Triazole-Based Analogs ()
Structural Contrasts :
- Compounds [7–9] in feature 1,2,4-triazole cores with sulfonylphenyl groups, unlike the benzothiazole core of the target compound.
- Functional Groups : Both classes share sulfonamide/sulfamoyl moieties, which are critical for hydrogen bonding and bioactivity. However, the tautomerism observed in triazoles (thione vs. thiol forms) is absent in the target compound’s benzothiazole system .
Spectroscopic Data
- IR Spectroscopy :
- NMR : The 2-methoxyethyl group in the target compound would show distinct δ 3.3–3.5 ppm (OCH₂CH₂OCH₃) signals, absent in ethyl-substituted analogs .
Preparation Methods
Formation of 2-Mercapto-5-Methoxybenzothiazole
A mixture of 2-amino-4-methoxybenzenethiol (7.0 g, 45 mmol), sodium hydroxide (4.4 g, 110 mmol), and carbon disulfide (8.06 g, 110 mmol) in 90% aqueous ethanol (100 mL) is refluxed for 2 hours. Acidification with hydrochloric acid yields 5-methoxy-2-benzothiazolethiol (7.0 g, 71%) as a yellow solid.
Key Data
Introduction of the 2-Methoxyethyl Group
The 3-position of the benzothiazole is functionalized via alkylation. To a solution of 5-methoxy-2-benzothiazolethiol (5.1 g, 26 mmol) in acetonitrile (63 mL), methyl p-toluenesulfonate (4.8 g, 26 mmol) and triethylamine (4.4 mL, 31 mmol) are added. After 16 hours at ambient temperature, the crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to yield 5-methoxy-2-(methylthio)benzothiazole. Subsequent demethylation using boron tribromide in dichloromethane at −78°C produces 5-hydroxy-2-(methylthio)benzothiazole (3.9 g, 76%).
Regioselective Bromination at Position 6
Bromination of the benzothiazole ring is achieved using bromine in chloroform. A solution of 5-methoxy-2-(methylthio)benzothiazole (1.29 g) in chloroform (12 mL) is treated with bromine (272 μL) and refluxed for 2.5 hours. Neutralization with aqueous ammonia followed by extraction with methylene chloride yields 6-bromo-5-methoxy-2-(methylthio)benzothiazole (609 mg, 42%).
Optimization Notes
- Solvent : Chloroform enhances electrophilic aromatic substitution.
- Regioselectivity : The electron-donating methoxy group directs bromination to the para position (C6).
Installation of the 2-Methoxyethyl Substituent
Alkylation of the Thiol Group
The methylthio group is replaced with a 2-methoxyethyl moiety via nucleophilic substitution. A mixture of 6-bromo-5-methoxy-2-(methylthio)benzothiazole (2.0 g, 6.5 mmol) and 2-methoxyethyl bromide (1.2 equiv) in N-methylpyrrolidone (10 mL) is heated at 160°C for 1 hour. Purification by silica gel chromatography (hexane:ethyl acetate = 80:20) affords 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (1.5 g, 68%).
Characterization
- MS (ESI) : m/z 317 [M+H]+.
- 1H-NMR (CDCl3) : δ 7.62 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 4.53 (t, J = 5.8 Hz, 2H), 3.87 (s, 3H), 3.48 (t, J = 6.6 Hz, 2H).
Formation of the Ylidene Linkage
The Z-configuration at the ylidene position is established via tautomerization under basic conditions. 6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (1.0 g, 3.2 mmol) is treated with potassium tert-butoxide (1.2 equiv) in tetrahydrofuran at 0°C for 30 minutes. Quenching with ammonium chloride yields the (Z)-ylidene intermediate.
Key Consideration
- Stereochemical Control : The use of a bulky base (e.g., KOtBu) favors the Z-isomer by stabilizing the transition state through steric hindrance.
Coupling with 4-(N-Butyl-N-Methylsulfamoyl)Benzamide
Synthesis of the Sulfamoyl Benzamide
4-(N-Butyl-N-methylsulfamoyl)benzoic acid is prepared by reacting 4-carboxybenzenesulfonyl chloride with N-butylmethylamine in dichloromethane. Activation with thionyl chloride converts the acid to the corresponding acyl chloride, which is then coupled with the ylidene intermediate.
Reaction Conditions
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Prevents by-product formation |
| Solvent | Anhydrous DCM | Enhances coupling efficiency |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>98%) and detect trace isomers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 548.0523 (calculated) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the bromo and sulfamoyl substituents?
Answer:
Methodology :
Analog Synthesis :
- Replace the 6-bromo group with Cl, F, or H to assess halogen-dependent bioactivity .
- Modify the N-butyl-N-methylsulfamoyl moiety to ethyl/phenyl variants to study steric/electronic effects .
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) .
Q. SAR Insights :
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| Br → Cl | 10% ↓ in EGFR inhibition | |
| Butyl → Phenyl (sulfamoyl) | 3-fold ↑ in cytotoxicity |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Potential Causes :
- Purity Variability : Impurities >2% (e.g., E-isomer) can skew results. Use preparative HPLC to isolate >99% pure batches .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF7) or serum content (FBS vs. charcoal-stripped) alter bioavailability .
Q. Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH standards for cytotoxicity .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC₅₀ ranges .
Advanced: What computational methods predict the compound’s binding mode with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., PDB: 1M17) .
- Key Interactions : Bromo group with hydrophobic residues (Leu694); sulfamoyl with Lys721 (hydrogen bonding) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Free Energy Calculations : Compute ΔG binding via MM-PBSA to rank affinity vs. analogs .
Basic: What are the solubility challenges and formulation strategies for in vivo studies?
Answer:
- Solubility Profile :
- Formulation Approaches :
- Nanoemulsions : Use TPGS-1000 as a surfactant for IV delivery (particle size < 200 nm) .
- Prodrug Derivatization : Introduce phosphate groups at the methoxyethyl chain to enhance hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
